

A Comparative Guide for Researchers: Trimethylsulfoxonium Iodide vs. Trimethylsulfonium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfoxonium*

Cat. No.: *B8643921*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the choice of reagents is critical for the success of synthetic endeavors. This guide provides an objective comparison of two closely related yet functionally distinct sulfur-based reagents: **trimethylsulfoxonium** iodide and trimethylsulfonium iodide. Their utility primarily lies in the generation of sulfur ylides for the Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis for the formation of epoxides and cyclopropanes. This comparison delves into their chemical and physical properties, reactivity, and provides supporting experimental data and protocols to inform reagent selection.

At a Glance: Key Chemical and Physical Properties

A summary of the fundamental properties of **trimethylsulfoxonium** iodide and trimethylsulfonium iodide is presented below. While both are salts that serve as precursors to reactive ylides, they differ in their molecular structure, with **trimethylsulfoxonium** iodide possessing an oxygen atom double-bonded to the sulfur, a feature absent in trimethylsulfonium iodide. This seemingly minor difference has profound implications for their reactivity.

Property	Trimethylsulfoxonium Iodide	Trimethylsulfonium Iodide
Molecular Formula	C ₃ H ₉ IOS	C ₃ H ₉ IS
Molecular Weight	220.07 g/mol [1][2]	204.07 g/mol [3][4]
Appearance	White to light yellow crystalline powder[5][6]	White to yellowish crystalline solid[5]
Melting Point	208-212 °C (decomposes)[7] [8][9]	215-220 °C[3][4][5]
Solubility	Soluble in water.[6]	Soluble in water, alcohol, THF, and DMSO.[5]
CAS Number	1774-47-6[1]	2181-42-2[3]

The Corey-Chaykovsky Reaction: A Tale of Two Ylides

The primary application of both **trimethylsulfoxonium** iodide and trimethylsulfonium iodide is in the Corey-Chaykovsky reaction, where they serve as precursors to sulfur ylides. These ylides, generated *in situ* by deprotonation with a strong base, act as methylene transfer agents to carbonyls and α,β -unsaturated carbonyl compounds.[1][10] The crucial difference between the two reagents lies in the stability and reactivity of the ylides they form.

Trimethylsulfoxonium iodide reacts with a strong base to form dimethyloxosulfonium methylide, a relatively stable and less reactive sulfur ylide.[11][12]

Trimethylsulfonium iodide, on the other hand, generates the more reactive and less stable dimethylsulfonium methylide.[5][9]

This difference in ylide stability dictates the reaction outcome, particularly with α,β -unsaturated carbonyl compounds.

Reaction with Aldehydes and Ketones: Epoxidation

Both dimethyloxosulfonium methylide and dimethylsulfonium methylide react with simple aldehydes and ketones to produce epoxides in good yields.^{[3][10][13]} The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular S_n2 reaction to form the epoxide and eliminate dimethyl sulfoxide or dimethyl sulfide, respectively.^[13]

Reaction with α,β -Unsaturated Carbonyl Compounds: A Divergent Path

The reaction with α,β -unsaturated carbonyl compounds is where the difference in reactivity between the two ylides becomes most apparent.

- Dimethyloxosulfonium methylide (from **Trimethylsulfoxonium** Iodide): Due to its higher stability and "softer" nucleophilic character, this ylide preferentially undergoes a 1,4-conjugate addition to the enone system, leading to the formation of cyclopropanes.^{[11][12][14]} This is often referred to as a Michaeli-initiated ring closure.
- Dimethylsulfonium methylide (from Trimethylsulfonium Iodide): Being a more reactive, "harder" nucleophile, this ylide favors a direct 1,2-addition to the carbonyl group, resulting in the formation of epoxides, even in the presence of a conjugated double bond.^[12]

Divergent reactivity of the two ylides with enones.

Experimental Protocols

Below are generalized experimental protocols for the in situ generation of the respective ylides and their reaction with a carbonyl compound.

General Procedure for Epoxidation using Trimethylsulfoxonium Iodide

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).
- Ylide Formation: To this suspension, add **trimethylsulfoxonium** iodide (1.1 eq) portion-wise at room temperature. The mixture is typically stirred for 1-2 hours, during which hydrogen

gas evolution is observed.

- Reaction with Carbonyl: Cool the resulting milky-white suspension of dimethyloxosulfonium methylide to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous DMSO dropwise.
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

General Procedure for Epoxidation using Trimethylsulfonium Iodide

- Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (THF).
- Ylide Formation: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq). The mixture is stirred at this temperature for a short period (e.g., 15-30 minutes) to generate the dimethylsulfonium methylide.
- Reaction with Carbonyl: To the freshly prepared ylide, add a solution of the aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent dropwise at 0 °C.
- Work-up: The work-up procedure is similar to that described for the **trimethylsulfoxonium iodide** protocol.

General experimental workflow for the Corey-Chaykovsky reaction.

Comparative Performance Data

The following table summarizes typical yields for the epoxidation and cyclopropanation of representative substrates using both reagents. It is important to note that reaction conditions can significantly influence yields.

Substrate (Carbonyl Compound)	Reagent	Product	Typical Yield (%)
Cyclohexanone	Trimethylsulfoxonium Iodide	Epoxide	85-95
Cyclohexanone	Trimethylsulfonium Iodide	Epoxide	80-90
Benzaldehyde	Trimethylsulfoxonium Iodide	Epoxide	90-98
Benzaldehyde	Trimethylsulfonium Iodide	Epoxide	85-95
Chalcone (α,β - unsaturated)	Trimethylsulfoxonium Iodide	Cyclopropane	70-85
Chalcone (α,β - unsaturated)	Trimethylsulfonium Iodide	Epoxide	60-75

Safety and Handling

Both **trimethylsulfoxonium** iodide and trimethylsulfonium iodide are irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5][11]

Trimethylsulfoxonium Iodide:

- Hazards: May cause eye, skin, and respiratory tract irritation.[5] It is also light-sensitive.[5] The toxicological properties have not been fully investigated.[5]
- Handling: Use in a well-ventilated area and minimize dust generation.[5] Avoid contact with skin and eyes.[5]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][6] Protect from light.[5][6]

Trimethylsulfonium Iodide:

- Hazards: Causes skin and serious eye irritation.[9][11] May cause respiratory irritation.[9][11]
- Handling: Wash hands thoroughly after handling and avoid breathing dust.[3][11] Use only in a well-ventilated area.[3]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[3][11]

Conclusion

The choice between **trimethylsulfoxonium** iodide and trimethylsulfonium iodide hinges on the desired synthetic outcome, particularly when reacting with α,β -unsaturated carbonyl compounds.

- Choose **Trimethylsulfoxonium** Iodide for the synthesis of cyclopropanes from enones, leveraging the stability of its corresponding ylide to favor 1,4-addition. It is also an excellent choice for the epoxidation of simple aldehydes and ketones, often providing high yields.
- Choose Trimethylsulfonium Iodide when the goal is the epoxidation of α,β -unsaturated carbonyl compounds, as its more reactive ylide favors 1,2-addition. It is also effective for the epoxidation of simple carbonyls.

By understanding the distinct reactivity profiles and adhering to the appropriate experimental conditions and safety precautions, researchers can effectively utilize these powerful reagents to achieve their synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sdfine.com [sdfine.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. Trimethylsulfoxonium iodide(1774-47-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. iolitec.de [iolitec.de]
- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 13. aksci.com [aksci.com]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [A Comparative Guide for Researchers: Trimethylsulfoxonium Iodide vs. Trimethylsulfonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8643921#trimethylsulfoxonium-iodide-vs-trimethylsulfonium-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com